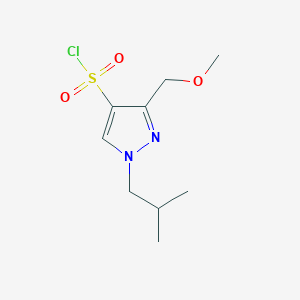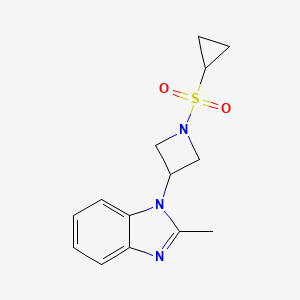
Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, also known as MSB or N-(4-(methylsulfonyl)benzoyl)-4-aminobenzoic acid ethyl ester, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.41 g/mol. This compound has been found to have several applications in the field of biochemistry and pharmacology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Cardiac Protection and Treatment
- Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, a compound structurally related to (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine, has shown potential in the treatment of acute myocardial infarction. This is due to its ability to inhibit the Na+/H+ exchanger, which is beneficial for cellular integrity and functional performance during cardiac ischemia and reperfusion (Baumgarth, Beier, & Gericke, 1997).
Chemical Structure Analysis
- Research on N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, a compound with a similar structure to Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, highlights the dihedral angle between benzene rings and other molecular properties. Such studies contribute to understanding the structural aspects and potential reactivity of these compounds (Xing & Nan, 2005).
Electrophysiological Activity
- Compounds like N-substituted-4-(1H-imidazol-1-yl)benzamides, which share functional groups with Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, have shown cardiac electrophysiological activity. Such studies indicate their potential as selective class III agents in cardiac treatments (Morgan et al., 1990).
Conductive Polyamide Synthesis
- Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate derivatives have been used in the synthesis of conductive polyamides. These polyamides have applications in electrochemical sensing, such as detecting methotrexate, an anticancer drug (Abdel-Rahman et al., 2023).
Nonlinear Optical (NLO) Properties
- Derivatives of Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate have been explored for their nonlinear optical properties using density functional theory. These studies show promising potential for such compounds in NLO materials (Kiven et al., 2023).
Serine Proteinase Inhibition
- Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate-related compounds like FOY have been investigated as serine proteinase inhibitors. These studies have implications for understanding the anticoagulant effects and potential therapeutic applications in conditions like myocardial infarction (Ohno et al., 1980).
Photochemical Reactions
- Research on the photochemically induced radical alkenylation of C(sp3)–H bonds, involving similar sulfonyl compounds, provides insights into novel methods for the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).
Ionic Liquid Catalysis
- Studies on ionic liquid catalysis, including the use of sulfonic acid functionalized imidazolium salts/FeCl3, show the potential for efficient synthesis of benzimidazoles. These catalytic systems have relevance to compounds like Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate (Khazaei et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 4-[(4-methylsulfonylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-23-17(20)13-4-8-14(9-5-13)18-16(19)12-6-10-15(11-7-12)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQIHIDKCOEHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2419766.png)
![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)



![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2419775.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)
![5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2419780.png)
![ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B2419782.png)




